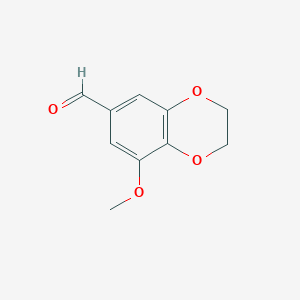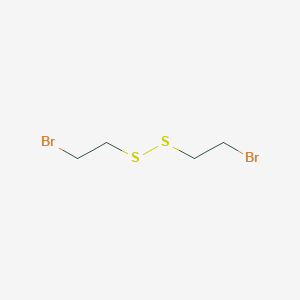
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves versatile chemical reactions, utilizing various building blocks and conditions to create the desired molecular structure. Notably, the synthesis of related compounds, such as 6-methoxy-1,4-benzodioxan-7-carbaldehyde, has been achieved from precursors like 4/3-benzyloxy-3/4-hydroxybenzaldehydes, demonstrating the feasibility of synthesizing benzodioxine derivatives through strategic functionalization and cyclization reactions (Taniguchi et al., 1992). Furthermore, methodologies for the synthesis of related structures emphasize the importance of nucleophilic substitution and electrophilic addition reactions in the construction of the benzodioxine core (Yamada et al., 2009).
Molecular Structure Analysis The molecular structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is characterized by its benzodioxine backbone, which is a significant feature for its chemical reactivity and physical properties. The presence of the methoxy group and the carbaldehyde functional group adds to its reactivity, allowing for further functionalization and modification. Studies on similar compounds highlight the significance of the methoxy and carbaldehyde groups in determining the overall reactivity and possible transformation into other valuable compounds (Besson et al., 1993).
Chemical Reactions and Properties Chemical reactions involving 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are diverse, reflecting its capacity to undergo transformations such as nucleophilic substitutions and additions. These reactions are pivotal for synthesizing various derivatives and exploring the compound's potential applications in different fields. The lithiation and subsequent reaction with electrophiles, as demonstrated in related benzodioxine derivatives, showcase the versatility and reactivity of the benzodioxine moiety (Besson et al., 1993).
Applications De Recherche Scientifique
Synthetic Routes and Medicinal Chemistry
- Synthetic Pathways: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has been used as a key intermediate in various synthetic routes, particularly in medicinal chemistry. For instance, its pyridyl analogues were synthesized starting from kojic acid, contributing to antibacterial medicinal programs (Barfoot et al., 2010).
Chemical Structure and Reactions
- Structural Revision and Synthesis: The chemical structure of related compounds has been revised based on NMR data, and new derivatives have been synthesized with applications in antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).
- Thermal Decomposition: Research on the thermal decomposition of 2,3-dihydro-1,4-benzodioxin and related compounds has provided insights into their stability and breakdown pathways, essential for their application in various fields (Schraa et al., 1994).
Polymer and Composite Materials
- Polymer Incorporation: The compound has been utilized in the preparation of composites, such as in the incorporation of π-Conjugated Polymer into silica, demonstrating its versatility in material science (Kubo et al., 2005).
Drug Synthesis and Modification
- Novel Methodologies in Drug Synthesis: It has been employed in the synthesis of natural products and drug analogs, showing its relevance in the development of new pharmaceuticals. This includes methodologies for the preparation of methoxyindoles, key in synthesizing certain natural products (Selvakumar et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPICTRPQGUUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345713 | |
| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
CAS RN |
75889-54-2 | |
| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)



![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)


